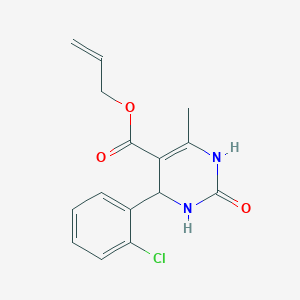

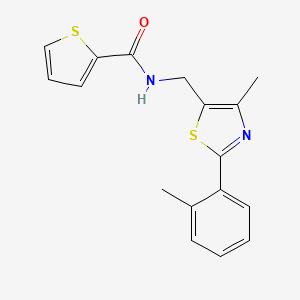

![molecular formula C18H15NO3 B2525024 1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone CAS No. 336188-02-4](/img/structure/B2525024.png)

1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone is a useful research compound. Its molecular formula is C18H15NO3 and its molecular weight is 293.322. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Enzymatic Degradation of Organic Pollutants

Research into enzymatic approaches for the degradation of organic pollutants highlights the role of enzymes like laccases and peroxidases in breaking down recalcitrant compounds. This research area is significant for environmental science and bioremediation, indicating potential applications for similar compounds in enhancing the degradation efficiency of pollutants in industrial effluents (Husain & Husain, 2007).

Antioxidant Activity and Pharmacological Importance

Coumarins and chromones are highlighted for their antioxidant, anti-inflammatory, antidiabetic, antitumor, and anticancer properties. These natural compounds, present in the human diet, serve as core structures for secondary metabolites of considerable pharmacological importance, suggesting that structurally related compounds could have similar beneficial effects (Yadav et al., 2014).

Antimalarial Activity from Marine-Derived Natural Products

The search for antimalarial agents from marine organisms, leading to the isolation of compounds with potential antimalarial activity, underscores the importance of natural product chemistry in drug discovery. This indicates a path for exploring the antimalarial potential of structurally complex compounds, including indole derivatives (Wright et al., 1996).

Synthetic Protocols for Heterocyclic Compounds

The synthesis and chemical transformations of heterocyclic compounds, such as indoles, are crucial for creating bioactive molecules for pharmaceutical applications. This research area provides a foundation for the synthesis of complex molecules, suggesting methodologies that might be applicable to the synthesis and functionalization of 1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone (Petrov & Androsov, 2013).

Safety Assessment and Toxicological Studies

Studies on compounds like propyl paraben, focusing on their endocrine toxicity, absorption, and human exposure, highlight the importance of safety assessments and toxicological studies in understanding the potential human health risks associated with chemical exposure. This is relevant for evaluating the safety profile of chemical compounds used in various applications (Soni et al., 2001).

Mécanisme D'action

Target of Action

Similar compounds have been studied for their antioxidant properties . They have been found to interact with proteins such as Bacillus pasteurii urease , which plays a crucial role in the metabolism of urea.

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it may interact with its target proteins and modulate their activity . The specific changes resulting from this interaction would depend on the nature of the target protein and the site of interaction.

Biochemical Pathways

Given its potential antioxidant properties , it may be involved in pathways related to oxidative stress and free radical scavenging. The downstream effects of these pathways could include protection against oxidative damage and modulation of cellular redox status.

Result of Action

Based on the properties of similar compounds, it may exert antioxidant effects, potentially protecting cells from oxidative damage .

Propriétés

IUPAC Name |

1-[1-(4-methoxybenzoyl)indol-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-12(20)16-11-19(17-6-4-3-5-15(16)17)18(21)13-7-9-14(22-2)10-8-13/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRIISRIZGSNGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501325575 |

Source

|

| Record name | 1-[1-(4-methoxybenzoyl)indol-3-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501325575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666248 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

336188-02-4 |

Source

|

| Record name | 1-[1-(4-methoxybenzoyl)indol-3-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501325575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

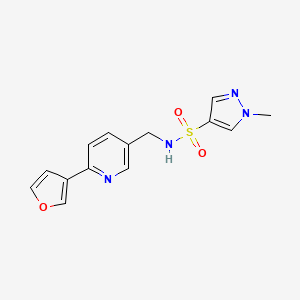

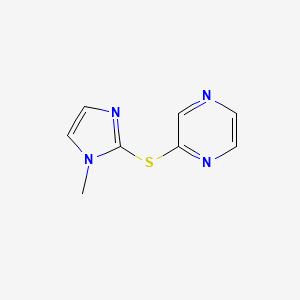

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2524944.png)

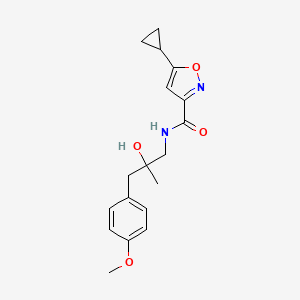

![N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide](/img/structure/B2524950.png)

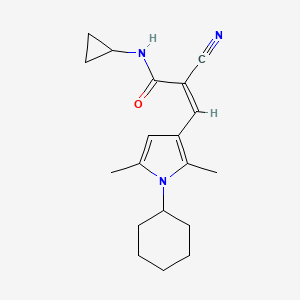

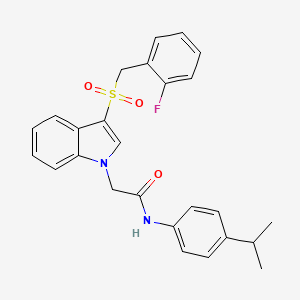

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2524953.png)

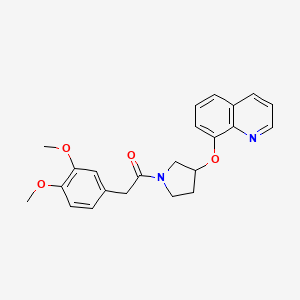

![4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid](/img/structure/B2524954.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2524959.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2524960.png)